molecular formula C23H19FN2O2S B15085895 3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone CAS No. 763113-61-7

3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone

Cat. No.: B15085895
CAS No.: 763113-61-7
M. Wt: 406.5 g/mol
InChI Key: JZFFPPUHVRKUBT-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone: is a synthetic organic compound belonging to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxyaniline and 2-fluorobenzyl chloride.

    Formation of Intermediate: 4-ethoxyaniline is reacted with phosgene to form 4-ethoxyphenyl isocyanate.

    Cyclization: The intermediate is then subjected to cyclization with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the quinazolinone core.

    Thioether Formation:

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting kinases and proteases.

    Antimicrobial Activity: It may exhibit antimicrobial properties against various bacterial and fungal strains.

Medicine:

    Anticancer Agents: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Anti-inflammatory Agents: It may also have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Industry:

    Pharmaceuticals: The compound can be used in the development of new pharmaceutical drugs.

    Agrochemicals: It may find applications in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: By inhibiting these enzymes, the compound can interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)-2-((2-chlorobenzyl)thio)-4(3H)-quinazolinone
  • 3-(4-Ethoxyphenyl)-2-((2-bromobenzyl)thio)-4(3H)-quinazolinone
  • 3-(4-Ethoxyphenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone

Comparison:

  • Uniqueness: The presence of the ethoxy group and the fluorobenzyl thioether moiety in 3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone imparts unique chemical and biological properties compared to its analogs.
  • Activity: The fluorine atom in the benzyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved biological activity.

Properties

CAS No.

763113-61-7

Molecular Formula

C23H19FN2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C23H19FN2O2S/c1-2-28-18-13-11-17(12-14-18)26-22(27)19-8-4-6-10-21(19)25-23(26)29-15-16-7-3-5-9-20(16)24/h3-14H,2,15H2,1H3

InChI Key

JZFFPPUHVRKUBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F

Origin of Product

United States

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